molecular formula C11H18O2S B13071498 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid

Cat. No.: B13071498
M. Wt: 214.33 g/mol
InChI Key: QLARLCSMUAIOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)spiro[34]octane-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₈O₂S It is characterized by a spirocyclic structure, which includes a sulfur atom attached to an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid typically involves the reaction of spirocyclic precursors with ethylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that the compound is produced on a smaller scale for research purposes. The production process would involve similar synthetic routes as those used in laboratory settings, with additional steps for purification and quality control to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid
  • 2-(Propylsulfanyl)spiro[3.4]octane-2-carboxylic acid
  • 2-(Butylsulfanyl)spiro[3.4]octane-2-carboxylic acid

Uniqueness

2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties. The spirocyclic structure also contributes to its uniqueness by providing a stable and rigid framework that can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H18O2S

Molecular Weight

214.33 g/mol

IUPAC Name

2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13)

InChI Key

QLARLCSMUAIOJC-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC2(C1)CCCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.